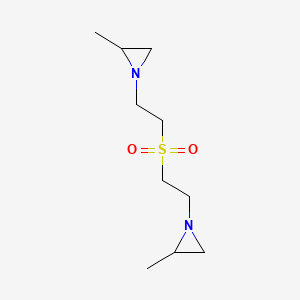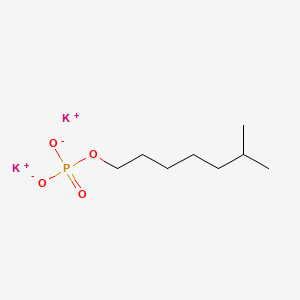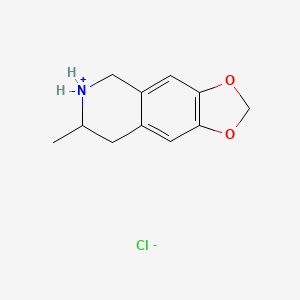
5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride: is a complex organic compound belonging to the isoquinoline family. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is used as a building block for synthesizing more complex molecules
Biology and Medicine: The compound has shown promise in biological studies due to its structural similarity to natural alkaloids. It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer . Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Cotarnine): A natural tautomeric pseudobase known for its biological activity.
5-(1-Indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline: A derivative formed through aminoalkylation of indole with cotarnine.
Uniqueness: 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride stands out due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form biologically active derivatives makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58260-66-5 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7;/h3-4,7,12H,2,5-6H2,1H3;1H |
InChI-Schlüssel |
SMMBDRUELNESAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C[NH2+]1)OCO3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


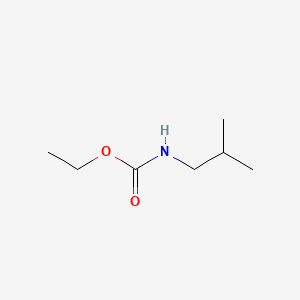
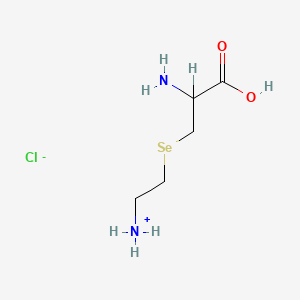

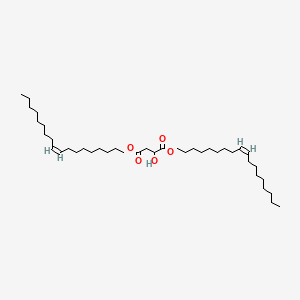

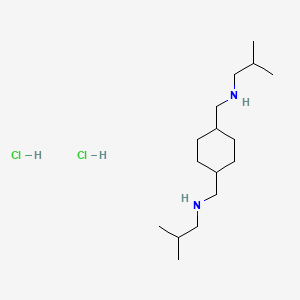


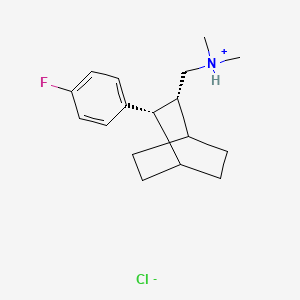
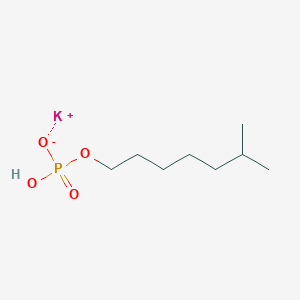
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
